Cas no 169332-60-9 (Ac-DEVD-CHO)

Ac-DEVD-CHO structure
Nombre del producto:Ac-DEVD-CHO
Número CAS:169332-60-9
MF:C20H30N4O11
Megavatios:502.472405910492
MDL:MFCD00671412
CID:214930
PubChem ID:24890193
Ac-DEVD-CHO Propiedades químicas y físicas
Nombre e identificación
-
- L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-
- AC-ASP-GLU-VAL-ASP-CHO
- AC-DEVD-CHO
- Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-CHO)
- N-Acetyl-Asp-Glu-Val-Asp-al
- Caspase-2 Inhibitor (Aldehyde)
- MF 191
- AC-DEVD-ALDEHYDE
- CASPASE-3 INHIBITOR
- ACETYL-DEVD-ALDEHYDE
- Ac-Asp-Glu-Val-Asp-H
- CASPASE-3 INHIBITOR I
- N-AC-ASP-GLU-VAL-ASP-CHO
- APOPAIN INHIBITOR
- CASPASE 3
- CPP32
- CPP32/APOPAIN INHIBITOR
- Ac-Asp-Glu-Val-Asp-Aldehyde
- acetyl-Asp-Glu-Val-Asp-aldehyde
- acetyl-Asp-Glu-Val-Asp aldehyde
- N-acetyl-Asp-Glu-Val-Asp aldehyde
- N-acetyl-Asp-Glu-Val-Asp-aldehyde
- (4S)-4-[[(2S)-2-acetamido-4-hydroxy-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-4-hydroxy-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- acetyl-
- CHEMBL417149
- N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide
- (4S,7S,10S,13S)-7-(2-carboxyethyl)-4-(carboxymethyl)-13-formyl-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid
- CCG-269708
- L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)-
- GTPL6527
- Caspase-3 Inhibitor I - CAS 169332-60-9
- N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(2S)-1-carboxy-3-oxopropan-2-yl]-L-valinamide
- acetyl-aspartyl-glutamyl-valyl-aspartal
- D71136
- L-Valinamide, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]- (9CI)
- 169332-60-9
- BS-15530
- NCGC00345452-02
- L 761191
- 184179-08-6
- s7901
- Z4561822377
- (4S,7S,10S,13S)-7-(2-carboxyethyl)-4-(carboxymethyl)-13-formyl-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oicacid
- AC-29039
- SCHEMBL1674857
- (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- BDBM10246
- CS-7676
- AKOS037648768
- 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
- DTXSID40937624
- Q27074145
- Ac-Asp-Glu-Val-Asp aldehyde
- C20H30N4O11
- HY-P1001
- 2h5i
- CHEBI:59385
- L-valinamide, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-
- (4S)-4-{[(1S)-1-{[(2S)-1-carboxy-3-oxopropan-2-yl]carbamoyl}-2-methylpropyl]carbamoyl}-4-[(3S)-3-acetamido-3-formamidopropanoic acid]butanoic acid
- L-Valinamide, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-(2-carboxy-1-formylethyl)-, (S)-
- Ac-DEVD-CHO,N-Acetyl-Asp-Glu-Val-Asp-al
- UMBVAPCONCILTL-MRHIQRDNSA-N
- DA-60711
- Ac-DEVD-CHO
-
- MDL: MFCD00671412
- Renchi: 1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1
- Clave inchi: UMBVAPCONCILTL-MRHIQRDNSA-N
- Sonrisas: O=C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C(C([H])([H])[H])=O)=O)N([H])[C@]([H])(C(N([H])[C@]([H])(C([H])=O)C([H])([H])C(=O)O[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H]
Atributos calculados
- Calidad precisa: 502.19100
- Masa isotópica única: 502.191
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 7
- Recuento de receptores de enlace de hidrógeno: 11
- Recuento de átomos pesados: 35
- Cuenta de enlace giratorio: 16
- Complejidad: 843
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -2.6
- Superficie del Polo topológico: 245
Propiedades experimentales
- Color / forma: powder
- Denso: 1.374
- Punto de fusión: No data available
- Punto de ebullición: 1021.1°Cat760mmHg
- Punto de inflamación: 571.3°C
- índice de refracción: 1.535
- Disolución: H2O: 1 mg/mL
- PSA: 245.37000
- Logp: -0.82180
- Sensibilidad: Moisture Sensitive
Ac-DEVD-CHO Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Rtecs:EK7643000
- Condiciones de almacenamiento:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Ac-DEVD-CHO PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A426528-250mg |
(4S,7S,10S,13S)-7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid |
169332-60-9 | 97% | 250mg |
$994.00 | 2022-04-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506284-1 mg |
Ac-DEVD-CHO, |
169332-60-9 | 1mg |
¥752.00 | 2023-07-11 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0146-200 mg |
Ac-DEVD-CHO |
169332-60-9 | 200mg |
¥24000.00 | 2022-04-26 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A305146-1mg |
Ac-DEVD-CHO |
169332-60-9 | >97% | 1mg |
¥541.90 | 2023-09-04 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49632-5mg |
Ac-DEVD-CHO |
169332-60-9 | 98% | 5mg |
¥2183.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A860452-25mg |
Ac-DEVD-CHO,N-Acetyl-Asp-Glu-Val-Asp-al |
169332-60-9 | >98% | 25mg |
¥7,200.00 | 2022-10-10 | |
MedChemExpress | HY-P1001-1mg |
Ac-DEVD-CHO |
169332-60-9 | 99.94% | 1mg |
¥1400 | 2024-05-25 | |
S e l l e c k ZHONG GUO | S7901-2mg |
Ac-DEVD-CHO |
169332-60-9 | 98.86% | 2mg |
¥1392.38 | 2023-09-15 | |
MedChemExpress | HY-P1001-5mg |
Ac-DEVD-CHO |
169332-60-9 | 99.94% | 5mg |
¥2200 | 2024-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JP377-1mg |
Ac-DEVD-CHO |
169332-60-9 | 97% | 1mg |
1069CNY | 2021-05-07 |
Ac-DEVD-CHO Literatura relevante
-
Yi Yang,Xiaoyu Luo,Mayila Yasheng,Jun Zhao,Jinyu Li,Jinyao Li Food Funct. 2020 11 4171
-
Karthikeyan Chandrasekaran,Kavitha Swaminathan,S. Mathan Kumar,Dahn L. Clemens,Aparajita Dey Integr. Biol. 2012 4 550
-
Lester Lampert,Brittany Timonen,Sean Smith,Brittney Davidge,Haiyan Li,John F. Conley,Jeffrey D. Singer,Jun Jiao Chem. Commun. 2014 50 1234
-
Duan Feng,Fang Tian,Weijie Qin,Xiaohong Qian Chem. Sci. 2016 7 2246
-
Jing-Jing Zhang,Ting-Ting Zheng,Fang-Fang Cheng,Jun-Jie Zhu Chem. Commun. 2011 47 1178
169332-60-9 (Ac-DEVD-CHO) Productos relacionados
- 184179-08-6(Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid))
- 130918-91-1(Pneumadin(human fetal) (9CI))
- 941969-35-3(N-(2-chlorophenyl)-5-methylfuro3,2-bpyridine-2-carboxamide)
- 887974-28-9((5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol)
- 2034313-27-2(N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-4H,5H,6H,7H-thieno3,2-cpyridine-5-carboxamide)
- 2172276-33-2(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid)
- 187151-69-5(2-[(3-Nitrophenyl)methyl]oxirane)
- 1538025-28-3(1-(4-methyl-1H-imidazol-5-yl)cyclopentylmethanamine)
- 36413-96-4(6'-Dehydromarmin)
- 2757952-28-4(Tert-butyl 2-[3-(piperazin-1-yl)oxetan-3-yl]acetate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:169332-60-9)Ac-DEVD-CHO

Pureza:99%/99%
Cantidad:5mg/10mg
Precio ($):230.0/306.0
atkchemica
(CAS:169332-60-9)Ac-DEVD-CHO

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe